

In Vitro Synergistic Effects of Enrofloxacin with Other Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enrofloxacin hydrochloride*

Cat. No.: *B2429322*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. Enrofloxacin, a fluoroquinolone antibiotic with broad-spectrum activity, is a prime candidate for such synergistic pairings. This guide provides an objective comparison of the in vitro synergistic effects of enrofloxacin with various other antibiotics, supported by experimental data and detailed methodologies, to aid researchers in the development of more effective antimicrobial strategies.

Quantitative Comparison of Synergistic Effects

The following table summarizes the in vitro interactions between enrofloxacin and other antibiotics against various bacterial strains. The primary metric for assessing synergy is the Fractional Inhibitory Concentration Index (FICI), calculated from data obtained through checkerboard assays. An FICI of ≤ 0.5 typically indicates synergy, an FICI between 0.5 and 4.0 suggests an additive or indifferent effect, and an FICI of > 4.0 indicates antagonism.^{[1][2][3]}

Antibiotic Combination	Bacterial Strain(s)	Observed Effect	Fractional Inhibitory Concentration Index (FICI)	Reference(s)
Enrofloxacin + Amoxicillin	Escherichia coli, Salmonella enteritidis	Synergistic	FICI = 0.2 and 0.4 for two E. coli strains	[4]
Enrofloxacin + Apramycin	Campylobacter, E. coli, Salmonella	Additive/Indifferent (MICs), but combination increased efficacy and reduced resistance emergence	Not explicitly stated as FICI, but MIC results suggested an additive/indifferent interaction.	[5]
Enrofloxacin + Ceftiofur	Staphylococcus aureus	Additive	$0.5 < \text{FICI} < 1$	[6]
Pasteurella multocida, E. coli	Synergistic and Additive	Not explicitly stated as FICI	[6]	
Enrofloxacin + Doxycycline	E. coli (from dogs and cats)	Antagonistic	Not explicitly stated as FICI, but killing activities were reduced and delayed.	[7][8][9][10][11]
Enrofloxacin + Florfenicol	E. coli, P. multocida	Antagonistic and Indifferent	Not explicitly stated as FICI	[6]
Enrofloxacin + Rifampin	E. coli, P. multocida	Antagonistic and Indifferent	Not explicitly stated as FICI	[6]
Enrofloxacin + Berberine	E. coli, P. multocida	Synergistic and Additive	Not explicitly stated as FICI	[6]

Enrofloxacin + Sulfamethazine	E. coli, P. multocida	Synergistic and Additive	Not explicitly stated as FICI	[6]
Enrofloxacin + Ciprofloxacin	E. coli, Staphylococcal isolates	Additive	Not explicitly stated as FICI	[12]
Enrofloxacin + Polymyxin B	Extensively Drug-Resistant Pseudomonas aeruginosa	Synergistic	Not explicitly stated as FICI, but combination substantially enhanced antibacterial activity.	[13]
Enrofloxacin + Trimethoprim	E. coli, Pasteurella haemolytica, Staphylococcus aureus	Synergistic	FICI \leq 0.5	[14]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a common in vitro method used to assess the synergistic, additive, or antagonistic effects of antibiotic combinations.[1][15]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of two antibiotics in combination.

Methodology:

- **Preparation of Antibiotic Solutions:** Stock solutions of each antibiotic are prepared and serially diluted.
- **Plate Setup:** A microtiter plate is set up with serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B along the y-axis. This creates a checkerboard of wells with

varying concentrations of both drugs.[2] Control wells containing each antibiotic alone are also included to determine their individual Minimum Inhibitory Concentrations (MICs).[2]

- Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard, diluted to a final concentration of approximately 5×10^5 CFU/mL).[3]
- Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-24 hours). [3]
- Reading Results: The MIC of each antibiotic alone and in combination is determined by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
- FICI Calculation: The FICI is calculated using the following formula: $\text{FIC Index} = \text{FIC of Drug A} + \text{FIC of Drug B}$ Where:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$ [3]

Interpretation of Results:

- Synergy: $\text{FICI} \leq 0.5$
- Additive/Indifference: $0.5 < \text{FICI} \leq 4$
- Antagonism: $\text{FICI} > 4$ [2][3]

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Objective: To assess the rate and extent of bacterial killing by an antibiotic combination compared to the individual agents.

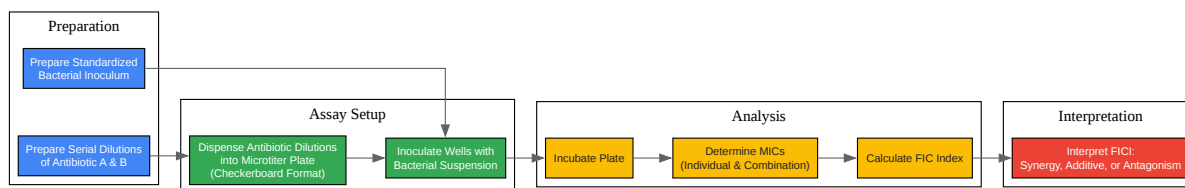
Methodology:

- **Preparation of Cultures:** A standardized bacterial inoculum is prepared in a suitable broth medium.
- **Exposure to Antibiotics:** The bacterial culture is divided into separate flasks containing:
 - No antibiotic (growth control)
 - Antibiotic A alone (at a specific concentration, e.g., MIC)
 - Antibiotic B alone (at a specific concentration, e.g., MIC)
 - The combination of Antibiotic A and Antibiotic B
- **Sampling:** Aliquots are removed from each flask at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).
- **Quantification of Viable Bacteria:** The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates. The plates are incubated, and the resulting colonies are counted to calculate the CFU/mL.
- **Data Analysis:** The log₁₀ CFU/mL is plotted against time for each condition.

Interpretation of Results:

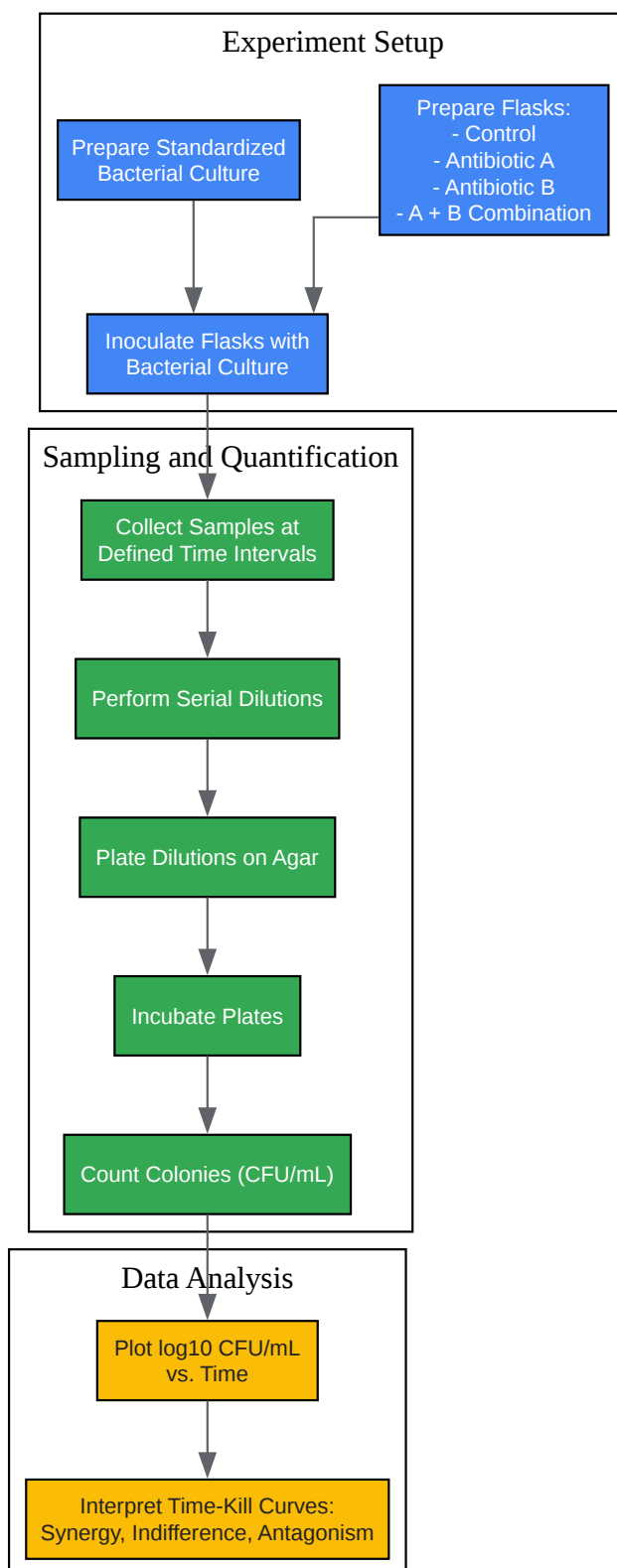
- **Synergy:** $A \geq 2\text{-log}_{10}$ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
- **Indifference:** $A < 2\text{-log}_{10}$ change in CFU/mL at 24 hours by the combination compared with the most active single agent.
- **Antagonism:** $A \geq 2\text{-log}_{10}$ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualized Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Workflow of the checkerboard assay for synergy testing.



[Click to download full resolution via product page](#)

Caption: Workflow of the time-kill curve analysis.

Conclusion

The in vitro data presented in this guide demonstrate that the synergistic potential of enrofloxacin is highly dependent on the partner antibiotic and the target bacterial species. Combinations with amoxicillin, ceftiofur, berberine, sulfamethazine, polymyxin B, and trimethoprim have shown synergistic or additive effects against various pathogens, suggesting their potential for enhanced therapeutic outcomes. Conversely, combinations with doxycycline, florfenicol, and rifampin have exhibited antagonism in some studies, highlighting the importance of careful selection of antibiotic partners. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own in vitro synergy studies, contributing to the development of novel and effective antibiotic combination therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. emerypharma.com [emerypharma.com]
- 3. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 4. researcherslinks.com [researcherslinks.com]
- 5. In vitro investigations into the use of antimicrobials in combination to maintain efficacy of fluoroquinolones in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 9. researchgate.net [researchgate.net]

- 10. Comparative in vitro killing activities of enrofloxacin when used alone and in combination with doxycycline against E. coli isolates from dogs and cats | Semantic Scholar [semanticscholar.org]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. In vitro antibacterial activity of enrofloxacin and ciprofloxacin in combination against Escherichia coli and staphylococcal clinical isolates from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polymyxin B in Combination with Enrofloxacin Exerts Synergistic Killing against Extensively Drug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Synergistic Effects of Enrofloxacin with Other Antibiotics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2429322#synergistic-effect-of-enrofloxacin-with-other-antibiotics-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com